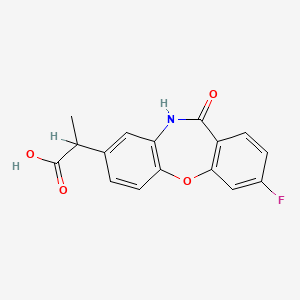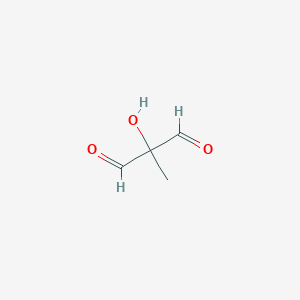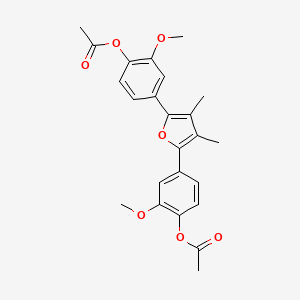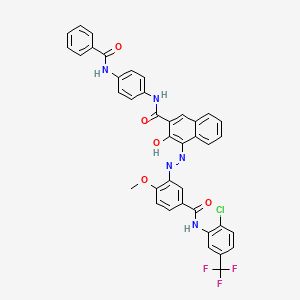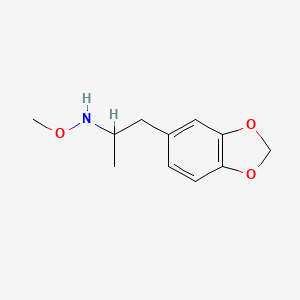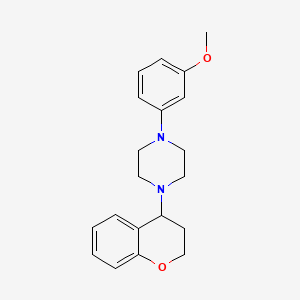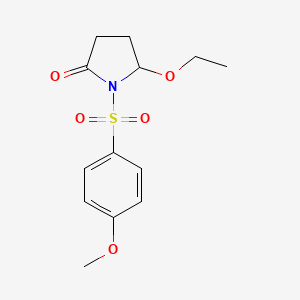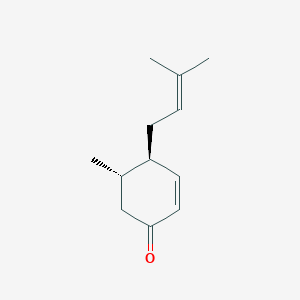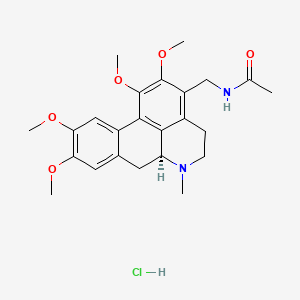
Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique molecular structure, which includes multiple methoxy groups and an aporphine skeleton
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Aporphine Skeleton: This step involves the cyclization of precursor molecules to form the aporphine core.
Methoxylation: Introduction of methoxy groups at specific positions on the aporphine skeleton.
Acetamide Formation: The final step involves the attachment of the acetamide group to the aporphine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Catalytic Reactions: Use of catalysts to speed up the reaction.
Purification Steps: Techniques such as crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the aporphine core to form different derivatives.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced aporphine derivatives.
Substitution: Formation of substituted aporphine derivatives.
科学的研究の応用
Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of signaling pathways involved in inflammation, pain, and other physiological processes.
類似化合物との比較
Similar Compounds
- N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)benzamide hydrochloride
- N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)acetamide
Uniqueness
Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride is unique due to its specific combination of functional groups and its aporphine skeleton
特性
CAS番号 |
74626-45-2 |
|---|---|
分子式 |
C24H31ClN2O5 |
分子量 |
463.0 g/mol |
IUPAC名 |
N-[[(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-3-yl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O5.ClH/c1-13(27)25-12-17-15-7-8-26(2)18-9-14-10-19(28-3)20(29-4)11-16(14)22(21(15)18)24(31-6)23(17)30-5;/h10-11,18H,7-9,12H2,1-6H3,(H,25,27);1H/t18-;/m0./s1 |
InChIキー |
UHDBVCCQRQESQI-FERBBOLQSA-N |
異性体SMILES |
CC(=O)NCC1=C2CCN([C@@H]3C2=C(C4=CC(=C(C=C4C3)OC)OC)C(=C1OC)OC)C.Cl |
正規SMILES |
CC(=O)NCC1=C2CCN(C3C2=C(C4=CC(=C(C=C4C3)OC)OC)C(=C1OC)OC)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


